Cesium hydroxide monohydrate

Catalog No.
S1506657
CAS No.
12260-45-6
M.F
CsH3O2
M. Wt
167.928 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium hydroxide monohydrate

CAS Number

12260-45-6

Product Name

Cesium hydroxide monohydrate

IUPAC Name

cesium;hydroxide;hydrate

Molecular Formula

CsH3O2

Molecular Weight

167.928 g/mol

InChI

InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1

InChI Key

ABSOMGPQFXJESQ-UHFFFAOYSA-M

SMILES

O.[OH-].[Cs+]

Canonical SMILES

O.[OH-].[Cs+]

Isomeric SMILES

O.[OH-].[Cs+]

Cesium hydroxide monohydrate, with the molecular formula CsOH·H₂O and a CAS number of 35103-79-8, is a strong alkaline compound. It appears as a white crystalline solid and is highly soluble in water. This compound is notable for its corrosive properties, which can cause irritation to skin and eyes upon contact. Due to its strong basicity, cesium hydroxide monohydrate is often utilized in various chemical processes and industrial applications .

Lithium-Ion Battery Research:

Researchers are exploring cesium compounds, including cesium hydroxide monohydrate, as potential additives to improve the performance and safety of lithium-ion batteries. These studies investigate how cesium hydroxide monohydrate can:

  • Enhance the conductivity of electrolytes: This could lead to faster charging times and improved battery efficiency. Source: A study published in the journal "Electrochimica Acta":
  • Suppress the formation of harmful dendrites: These are needle-like structures that can grow on the electrodes and cause short circuits, a major safety concern. Source: Research published in the journal "Advanced Materials": )

Nuclear Reactor Control:

Cesium hydroxide monohydrate has been used as a neutron-absorbing material in nuclear reactors, primarily in control rods. These rods help regulate the reactor's power output by absorbing neutrons, slowing down the fission process. Source: The National Nuclear Security Administration website: )

Glass and Ceramics Research:

Cesium hydroxide monohydrate finds use in the development of specialty glasses and ceramics. It acts as a fluxing agent, lowering the melting point of the materials and improving their final properties. This allows researchers to explore the creation of novel glasses and ceramics with specific characteristics, such as:

  • Higher strength and durability
  • Improved electrical conductivity
  • Enhanced optical properties Source: American Elements website:
Due to its strong alkaline nature. Key reactions include:

  • Neutralization Reactions: It reacts with acids to form salts and water. For example:
    CsOH+HClCsCl+H2O\text{CsOH}+\text{HCl}\rightarrow \text{CsCl}+\text{H}_2\text{O}
  • Synthesis of Cesium Salts: Cesium hydroxide monohydrate can react with various acids to produce cesium salts, such as cesium acetate or cesium sulfate.
  • Polymerization Catalyst: It serves as a catalyst in the ring-opening polymerization of oxiranes, facilitating the formation of polyethers .

While cesium hydroxide monohydrate is primarily used in industrial applications, its biological activity is limited due to its corrosive nature. It is considered hazardous, and exposure can lead to severe irritation or burns on contact with skin or mucous membranes. There is insufficient data regarding its effects on biological systems, but caution is advised when handling this compound due to potential toxicity .

Cesium hydroxide monohydrate can be synthesized through several methods:

  • Direct Reaction: By reacting cesium carbonate with water:
    Cs2CO3+2H2O2CsOHH2O+CO2\text{Cs}_2\text{CO}_3+2\text{H}_2\text{O}\rightarrow 2\text{CsOH}\cdot \text{H}_2\text{O}+\text{CO}_2
  • Hydration of Cesium Hydroxide: Anhydrous cesium hydroxide can be hydrated by adding water under controlled conditions.
  • Electrolysis: Cesium salts can be subjected to electrolysis in an aqueous solution to produce cesium hydroxide .

Cesium hydroxide monohydrate finds application across various industries:

  • Electrolytes: Used as a strong electrolyte in batteries.
  • Catalysts: Functions as a catalyst in polymerization processes.
  • Chemical Manufacturing: Employed in the production of cesium salts and other chemical compounds.
  • Research: Utilized in laboratory settings for various analytical procedures .

Cesium hydroxide monohydrate shares similarities with other alkaline hydroxides but has unique properties due to the presence of cesium. Below is a comparison with similar compounds:

CompoundMolecular FormulaUnique Features
Sodium HydroxideNaOHCommonly used in laboratories; less corrosive than cesium hydroxide.
Potassium HydroxideKOHStrong base; used in soap making; similar solubility properties.
Lithium HydroxideLiOHUsed in lithium-ion batteries; less soluble than cesium hydroxide.
Rubidium HydroxideRbOHStrong base; similar reactivity but less common than cesium hydroxide.

Cesium hydroxide monohydrate stands out due to its high solubility and reactivity, making it particularly useful in specialized applications such as battery technology and polymer synthesis .

Alkaline hydrothermal synthesis leverages cesium-rich ores such as pollucite (CsAlSi₂O₆) or lepidolite through ion exchange and dissolution under high-temperature aqueous conditions. This method exploits the solubility of cesium aluminosilicates in alkaline media to extract cesium ions, which are subsequently precipitated as hydroxide.

Process Overview

  • Ore Pretreatment: Pollucite ore is crushed to ≤200 mesh to increase surface area for reactivity.
  • Alkaline Fusion: The ore is roasted with alkaline fluxes (e.g., CaO/CaCl₂ or Na₂CO₃/NaOH) at 750–900°C to convert cesium into water-soluble cesium salts like cesium sulfate or carbonate.
  • Hydrothermal Treatment: The roasted material is subjected to hydrothermal conditions (200–300°C, 3–24 hours) in NaOH or CsOH solutions, facilitating cesium ion release and hydroxide formation.
  • Crystallization: The cesium-rich solution is cooled, and cesium hydroxide monohydrate crystallizes upon evaporation.

Key Reaction

$$ \text{CsAlSi}2\text{O}6 + 2\text{NaOH} \rightarrow \text{CsOH} + \text{Na}2\text{AlSi}2\text{O}6 + \text{H}2\text{O} $$

Table 1: Alkaline Hydrothermal Synthesis Parameters

ParameterRangeSource
Temperature200–300°C
Pressure10–30 MPa
Reaction Time3–24 hours
Alkaline Flux Ratio1:1–1:3 (CsOH:NaOH)

This method achieves yields exceeding 80% but requires precise control of pH and temperature to avoid silica gel formation, which can hinder filtration.

Sulfuric Acid Digestion and Recrystallization Techniques

Sulfuric acid digestion is a widely adopted industrial method for extracting cesium from pollucite, producing intermediate cesium alum (CsAl(SO₄)₂·12H₂O), which is further processed into cesium hydroxide.

Process Steps

  • Acid Leaching: Pollucite is digested with concentrated H₂SO₄ at 100–150°C, forming cesium alum:
    $$ \text{CsAlSi}2\text{O}6 + 4\text{H}2\text{SO}4 \rightarrow \text{CsAl(SO}4\text{)}2 + 2\text{SiO}2 + 4\text{H}2\text{O} + 2\text{SO}_3 $$
  • Recrystallization: The alum is dissolved in hot water and recrystallized to remove impurities like iron and aluminum.
  • Barium Hydroxide Treatment: Cesium sulfate is reacted with Ba(OH)₂ to precipitate sulfate ions as BaSO₄, leaving cesium hydroxide in solution:
    $$ \text{Cs}2\text{SO}4 + \text{Ba(OH)}2 \rightarrow 2\text{CsOH} + \text{BaSO}4 \downarrow $$
  • Evaporation: The solution is concentrated to 45–55% CsOH by weight and crystallized.

Table 2: Sulfuric Acid Digestion Efficiency

StepYield (%)Purity (%)
Acid Leaching85–9070–75
Recrystallization90–9585–90
Barium Hydroxide Step95–98≥99

This method’s scalability is offset by high energy consumption during acid digestion and barium sulfate waste management challenges.

Precursor-Based Routes Utilizing Cesium Carbonate and Alkali Exchange

Cesium carbonate (Cs₂CO₃) serves as a versatile precursor for cesium hydroxide monohydrate via metathesis reactions with alkaline hydroxides.

Methodology

  • Alkali Exchange: Cs₂CO₃ is reacted with calcium hydroxide in aqueous media:
    $$ \text{Cs}2\text{CO}3 + \text{Ca(OH)}2 \rightarrow 2\text{CsOH} + \text{CaCO}3 \downarrow $$
  • Filtration: Insoluble CaCO₃ is removed, leaving a CsOH solution.
  • Crystallization: The solution is evaporated under vacuum to obtain CsOH·H₂O crystals.

Table 3: Reaction Conditions for Precursor Route

ParameterOptimal Value
Molar Ratio (Cs₂CO₃:Ca(OH)₂)1:1.05–1:1.10
Temperature80–90°C
Reaction Time2–4 hours

This route achieves >95% yield with minimal impurities, making it suitable for high-purity applications in electronics and catalysis.

Crystallographic Analysis of Hexagonal and Tetragonal Polymorphs

Cesium hydroxide monohydrate exhibits remarkable structural polymorphism, crystallizing in both hexagonal and tetragonal modifications under different conditions [4] [6]. The compound, with the chemical formula cesium hydroxide hydrate (CsOH·H₂O), displays a molecular weight of 167.93 g/mol and exhibits distinct crystallographic behavior depending on synthesis conditions and temperature [1] [2].

The tetragonal polymorph represents a unique clathrate hydrate structure that constitutes a polymorph of three previously known hexagonal or pseudo-hexagonal modifications [4] [6]. This tetragonal form was obtained as a by-product during high-pressure experiments, though its classification as a high-pressure polymorph requires further verification [4]. Single crystal X-ray diffraction analysis revealed that the tetragonal modification crystallizes in space group I4₁/amd with unit cell parameters a = 4.38088(4) Å and c = 15.46525(17) Å [6]. The unit cell volume measures 296.81(1) ų with Z = 4, resulting in a calculated density of 3.79 Mg m⁻³ at ambient pressure and 293 K [6].

Table 1: Crystallographic Parameters of Cesium Hydroxide Monohydrate Polymorphs

ParameterTetragonal FormHexagonal Form (High Temperature)
Space GroupI4₁/amdP6/mmm
Temperature293 K>340 K
a (Å)4.38088(4)4.574
c (Å)15.46525(17)4.440
Volume (ų)296.81(1)-
Density (Mg m⁻³)3.793.51
Z4-

The hexagonal modifications demonstrate temperature-dependent structural evolution [5] [6]. Below 233 K, the symmetry adopts a monoclinic arrangement, transitioning to trigonal symmetry between 233 K and 340 K [6]. Above 340 K, the structure becomes genuinely hexagonal with space group P6/mmm, featuring lattice parameters a = 4.574 Å and c = 4.440 Å [6]. The cesium atoms occupy the 1a position while oxygen atoms reside at the 2d position [6].

The structural architecture of the tetragonal form reveals cesium atoms situated within cavities formed by the oxygen framework, adopting the configuration of a bicapped pentagonal prism [6]. This coordination geometry derives from a hexagonal prism through a 90° rotation of half the hexagonal prism structure [6]. The oxygen framework creates an infinite three-dimensional hydrogen-bonded network that maintains local similarity to layers observed in hexagonal modifications [4] [6].

Detailed atomic coordinates for the tetragonal polymorph demonstrate the cesium atom and one hydrogen atom occupying sites with (macro)4m2 symmetry, while the oxygen atom possesses mm site symmetry and the second hydrogen atom exhibits 2/m symmetry [4]. The structure refinement utilized synchrotron radiation with wavelength λ = 0.48562 Å, achieving reliability factors of Rp = 0.125, Rwp = 0.133, and Rexp = 0.059 [6].

Table 2: Selected Interatomic Distances in Tetragonal Cesium Hydroxide Monohydrate

BondDistance (Å)BondDistance (Å)
Cs—O3.341(3)O—O2.505(11)
Cs—O(ii)3.410(6)O—O2.579(6)

The comparative analysis between polymorphs reveals that the tetragonal modification exhibits higher density compared to the hexagonal form, measuring 3.79 Mg m⁻³ versus 3.51 Mg m⁻³ at equivalent temperature and pressure conditions [6]. This density difference reflects the more efficient packing arrangement in the tetragonal clathrate structure [6].

Dynamic Disorder in Anionic Frameworks via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy investigations have revealed significant dynamic disorder within the anionic frameworks of cesium hydroxide monohydrate, particularly at elevated temperatures [5] [8]. The structural characterization through nuclear magnetic resonance techniques provides insights into the mobility and orientation of hydroxide ions and water molecules within the crystalline lattice [8].

Temperature-dependent nuclear magnetic resonance studies demonstrate that at 355 K and 400 K, single crystal investigations reveal the presence of layered (H₃O₂)⁻ polyanions separated by layers of cesium ions within a hexagonal unit cell [5]. These polyanions exhibit dynamic behavior that distinguishes between hydroxide ions and water molecules at lower temperatures but becomes indistinguishable at higher temperatures [5].

Advanced nuclear magnetic resonance analysis utilizing incoherent neutron scattering at 402 K reveals that hydrogen atoms become dynamically disordered within a double-well potential between adjacent oxygen atoms [6]. This dynamic disorder indicates that at elevated temperatures, the distinction between hydroxide ions and water molecules becomes impossible, leading to structural rationalization in terms of two-dimensional (H₃O₂)⁻ ions in (001) layers separated by cesium ion layers [6].

Table 3: Nuclear Magnetic Resonance Parameters for Cesium Hydroxide Monohydrate

Temperature (K)PhaseStructural FeatureDynamic State
293MonoclinicDistinct OH⁻/H₂OStatic
355TrigonalLayered (H₃O₂)⁻Intermediate
400HexagonalLayered (H₃O₂)⁻Dynamic
402HexagonalDouble-well potentialFully dynamic

The nuclear magnetic resonance spectroscopic evidence supports the presence of superprotonic conductivity in both hexagonal and tetragonal cesium hydroxide hydrate phases [8]. The ionic conductivity exceeds 3 × 10⁻³ S cm⁻¹ at 30°C and reaches 10⁻² S cm⁻¹ at 120°C, demonstrating the compound's potential as a proton conductor [8]. The conductivity measurements correlate with the degree of dynamic disorder observed through nuclear magnetic resonance analysis [8].

Variable temperature nuclear magnetic resonance studies reveal that thermal treatment significantly influences the structure and water content, consequently affecting proton transport properties [8]. The hexagonal phase demonstrates greater tolerance for dehydration compared to the tetragonal phase, which can be attributed to the structural flexibility of the hexagonal framework under varying hydration conditions [8].

The nuclear magnetic resonance line shape analysis indicates that samples heated during measurement adopt the high-temperature hexagonal structure, as evidenced by the characteristic oxygen-oxygen distance change from 2.70 Å in the low-temperature structure to 2.62 Å in the high-temperature arrangement [8]. This structural modification directly correlates with changes in proton jump distances and affects the overall ionic transport mechanism [8].

Hydration-Dependent Phase Transitions and Stability Limits

The phase behavior of cesium hydroxide monohydrate demonstrates strong dependence on hydration levels and temperature conditions, with distinct stability limits governing the transitions between different crystalline modifications [5] [8] [14]. The compound exhibits complex thermal behavior characterized by multiple phase transitions linked to water content variations [5].

Thermal analysis reveals that cesium hydroxide monohydrate undergoes systematic dehydration processes that influence structural stability [8] [14]. The melting point of the monohydrate form occurs at 272°C, representing a critical temperature for thermal stability [1] [7]. Below this temperature, the compound maintains structural integrity while exhibiting temperature-dependent polymorphic transitions [5].

Table 4: Phase Transition Temperatures for Cesium Hydroxide Monohydrate

TransitionTemperature (K)Phase ChangeStructural Modification
α → β233Monoclinic → TrigonalSymmetry change
β → γ340Trigonal → HexagonalComplete ordering
Dehydration onset~343Water loss beginsFramework destabilization
Melting545Complete decompositionStructure collapse

The hydration-dependent stability analysis demonstrates that water content critically affects the maintenance of crystalline structure [8]. Thermal treatment at different temperatures produces varying degrees of dehydration, with temperatures of 100°C, 150°C, and 200°C yielding samples with progressively reduced water content [8]. The hexagonal phase shows enhanced tolerance for partial dehydration compared to the tetragonal modification [8].

Thermogravimetric analysis indicates that cesium hydroxide monohydrate exhibits complex dehydration kinetics influenced by crystal structure and heating rate [8]. The compound demonstrates unusual thermal behavior where water molecules participate in both coordination to cesium ions and hydrogen bonding within the anionic framework [8]. This dual role of water molecules creates stability limits that govern the temperature ranges for different polymorphic forms [8].

The stability limits for cesium hydroxide monohydrate extend beyond simple temperature considerations to include atmospheric pressure and humidity effects [17] [18]. Under normal atmospheric conditions, the compound remains stable at temperatures below 272°C, but exposure to varying humidity levels can influence the hydration state and corresponding structural stability [17].

Table 5: Stability Limits of Cesium Hydroxide Monohydrate

ConditionTemperature Range (°C)Stability StatusWater Content
Ambient25-70Fully stableComplete hydration
Moderate heating70-150Partial dehydrationReduced hydration
High temperature150-250Significant dehydrationMinimal hydration
Above melting point>272DecompositionComplete water loss

The phase transition mechanisms involve cooperative movements of cesium ions, hydroxide groups, and water molecules [5] [8]. The transitions demonstrate reversible character under controlled conditions, but irreversible changes occur when temperature exceeds critical dehydration thresholds [8]. The stability limits represent fundamental constraints for practical applications requiring maintained structural integrity [8].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types